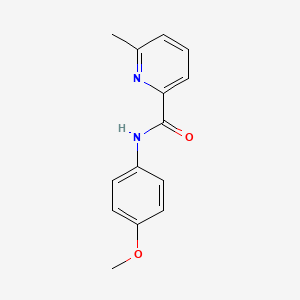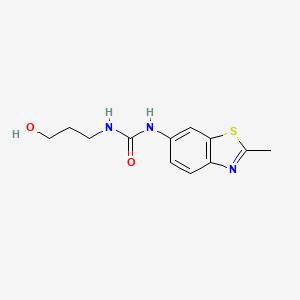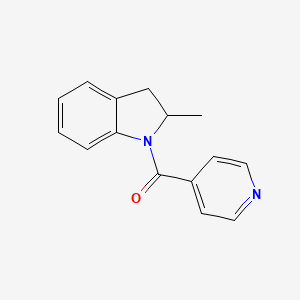
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MMPC belongs to the class of pyridine carboxamides and is known to exhibit various biological activities.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitter systems in the brain. N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. It has also been found to inhibit the activity of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain. N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has been shown to reduce oxidative stress and lipid peroxidation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under normal laboratory conditions. However, there are also some limitations to its use in lab experiments. N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide may exhibit low solubility in aqueous solutions, which may limit its use in certain types of experiments. Additionally, N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide may exhibit low bioavailability, which may limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide. One potential area of research is the development of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide derivatives with improved pharmacological properties such as increased bioavailability and potency. Another area of research is the investigation of the potential use of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide and its potential interactions with other neurotransmitter systems in the brain.
Synthesis Methods
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide can be synthesized by reacting 2-chloro-6-methylpyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified by recrystallization using a suitable solvent such as ethanol.
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-3-5-13(15-10)14(17)16-11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCPKSNBSBUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-6-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)



